aminehydrochloride](/img/structure/B13591357.png)
[(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-3-chlorophenyl)methylamine hydrochloride is an organic compound that features a benzene ring substituted with bromine and chlorine atoms, along with a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-chlorophenyl)methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with methylamine to form (4-bromo-3-chlorophenyl)methylamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromo-3-chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzylamines.
Aplicaciones Científicas De Investigación
(4-bromo-3-chlorophenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-bromo-3-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [(4-bromo-3-chlorophenyl)methyl]amine hydrochloride
- (4-bromo-3-chlorophenyl)methylamine hydrochloride
- (4-bromo-3-chlorophenyl)methylamine hydrochloride
Uniqueness
(4-bromo-3-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10BrCl2N |
|---|---|
Peso molecular |
270.98 g/mol |
Nombre IUPAC |
1-(4-bromo-3-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H |
Clave InChI |
KYZZAORTPRZGOM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C=C1)Br)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


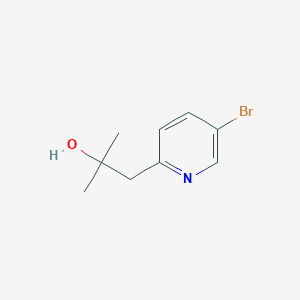
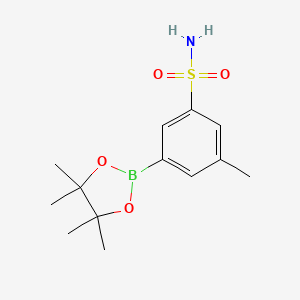
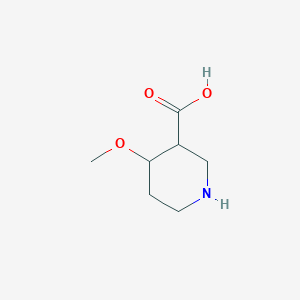
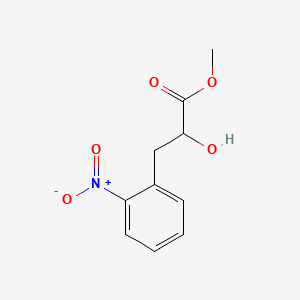
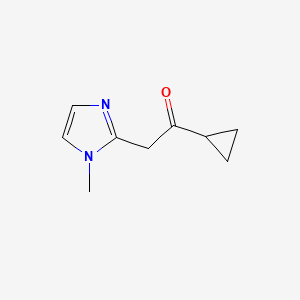

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
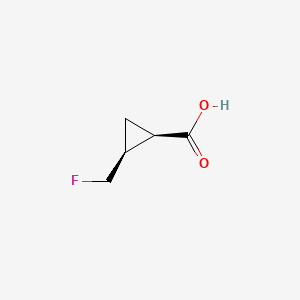
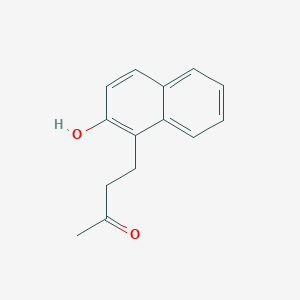
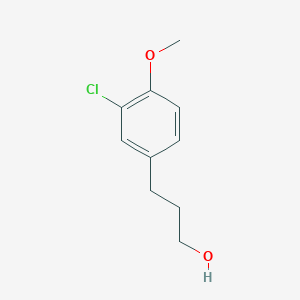
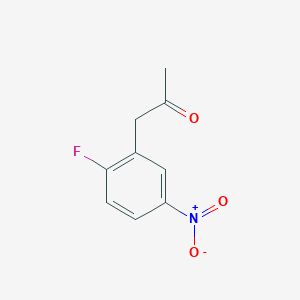
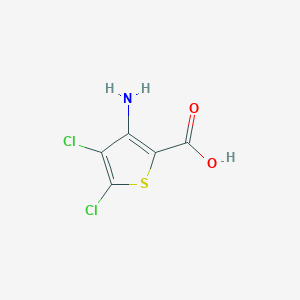
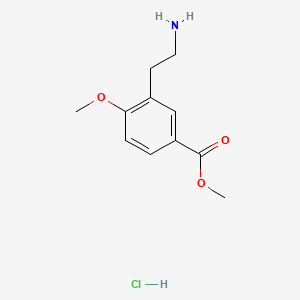
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
